molecular formula C16H21NO5S B2906080 Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate CAS No. 1797845-87-4

Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate

Cat. No.: B2906080
CAS No.: 1797845-87-4
M. Wt: 339.41
InChI Key: PVFDLFJTMMRPKN-UHFFFAOYSA-N
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Description

Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted with a carbonyl-linked azetidine ring, which is further modified by an isobutylsulfonyl group. This structure combines ester, sulfonamide, and heterocyclic moieties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-11(2)10-23(20,21)14-8-17(9-14)15(18)12-4-6-13(7-5-12)16(19)22-3/h4-7,11,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFDLFJTMMRPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases or acids to facilitate the cyclization and subsequent functionalization steps .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonyl group or other substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies and drug discovery.

    Medicine: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents, especially those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s ring strain and the presence of the sulfonyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ester Group Variations

  • Target Compound : Methyl ester group.
  • Analog I-6230/I-6232/I-6273 (Ethyl Esters): Ethyl 4-(substituted phenethylamino/phenethylthio)benzoates (e.g., I-6230, I-6232) . Impact: Methyl esters generally exhibit lower molecular weights and higher metabolic stability compared to ethyl esters.

Aromatic Substituent Diversity

  • Target Compound : Features a 3-(isobutylsulfonyl)azetidine-1-carbonyl group at the para position.
  • Analog (S)-Methyl 4-(1-aminoethyl)benzoate: Substituted with a chiral aminoethyl group instead of the azetidine-sulfonyl moiety .

Heterocyclic Components

  • Target Compound : Contains an azetidine ring (4-membered), which is conformationally restricted compared to larger heterocycles.
  • Analogs in : Pyridazine, isoxazole, and methylisoxazole substituents (e.g., I-6230, I-6273) .
    • Impact : Azetidine’s small ring size may reduce metabolic degradation but limit flexibility. Pyridazine/isoxazole rings offer π-π stacking or hydrogen-bonding interactions, often utilized in kinase inhibitors .

Hypothetical Property Comparison (Based on Structural Features)

Property Target Compound (S)-Methyl 4-(1-aminoethyl)benzoate I-6230 (Ethyl Ester Analogue)
Molecular Weight ~350–400 (estimated) 179.22 ~300–350 (estimated)
Key Functional Groups Isobutylsulfonyl, azetidine, methyl ester Aminoethyl, methyl ester Pyridazine, ethyl ester
Solubility Moderate (sulfonyl groups may reduce logP) Higher (amine enhances water solubility) Lower (ethyl ester increases logP)
Bioactivity Potential protease/lipase inhibition Chiral building block for drug synthesis Kinase inhibition (hypothesized)

Biological Activity

Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate is a synthetic organic compound with the molecular formula C16H21NO5SC_{16}H_{21}NO_5S and a molecular weight of 339.41 g/mol. This compound features an azetidine ring, which is known for its significant ring strain and unique reactivity. The specific structural components of this compound suggest potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group and the azetidine ring may play crucial roles in its reactivity and interactions within biological systems.

Inhibitory Effects on Enzymes

Research indicates that compounds similar to this compound can exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies have shown that azetidine derivatives can inhibit mushroom tyrosinase, an enzyme critical for melanin production. This inhibition is particularly relevant in the context of hyperpigmentation disorders, where such compounds could serve as therapeutic agents.

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study investigating the efficacy of various azetidine derivatives found that certain analogs demonstrated potent tyrosinase inhibitory activity, with IC50 values significantly lower than that of kojic acid, a standard reference compound for skin whitening agents. For example, one analog showed an IC50 value of 1.12 µM, indicating its potential as a more effective inhibitor compared to traditional agents .
  • Antioxidant Activity : Other research has highlighted the antioxidant properties of azetidine-containing compounds, suggesting that this compound may also provide protective effects against oxidative stress in cellular models .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
Kojic Acid-Tyrosinase Inhibitor24.09
Analog 1AzetidineStrong Inhibitor17.62
Analog 2AzetidineModerate Inhibitor6.18
This compoundAzetidine with sulfonyl groupPotentially high due to structural featuresTBD

The table above summarizes the comparative biological activities of this compound and related compounds.

Synthesis Methods

The synthesis of this compound typically involves multiple steps from readily available precursors. Reaction conditions often include strong bases or acids to facilitate cyclization and functionalization. Advanced catalytic systems and purification techniques are employed to optimize yield and purity.

Research Applications

This compound serves as a precursor for synthesizing bioactive molecules used in drug discovery and development. Its unique structure makes it a candidate for developing new therapeutic agents targeting specific enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound requires multi-step organic reactions, including sulfonylation of azetidine, coupling with benzoate derivatives, and purification. Key challenges include controlling stereochemistry and minimizing side reactions (e.g., hydrolysis of the methyl ester). Optimization involves:

  • Temperature Control : Maintaining low temperatures (−10°C to 0°C) during sulfonylation to prevent byproduct formation.
  • Catalyst Selection : Using coupling agents like HATU or EDCl for efficient amide bond formation .
  • Purification : Employing preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water) to isolate high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity. For example, the azetidine ring protons appear as distinct multiplets (δ 3.5–4.5 ppm), while the isobutylsulfonyl group shows singlet peaks for methyl groups (δ 1.1–1.3 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) with <2 ppm error.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects. SHELXL refinement (via the SHELX suite) is recommended for high-precision structural determination .
  • Conflict Resolution : Discrepancies between calculated and observed spectra may arise from solvent effects or dynamic motion. Cross-validation using multiple techniques (e.g., IR for functional groups) is essential .

Q. How do solubility and stability impact experimental design for this compound?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-formulation studies using co-solvents (e.g., PEG 400) or surfactants (e.g., Tween-80) enhance bioavailability in biological assays.
  • Stability : Hydrolytic degradation of the ester group occurs at pH >7.0. Storage at −20°C in anhydrous DMSO under nitrogen atmosphere is advised. Stability-indicating HPLC methods (e.g., using a Zorbax SB-CN column) monitor degradation products .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and binding affinity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sulfonamide group reactivity. Gaussian 16 with the B3LYP/6-31G(d) basis set is commonly used.
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with sulfotransferases or proteases). GROMACS or AMBER force fields model conformational changes over 100-ns trajectories.
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses. The isobutylsulfonyl group’s steric bulk may influence binding pocket occupancy, requiring flexible docking protocols .

Q. How can contradictory biological activity data be analyzed in enzyme inhibition assays?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC50_{50} values. Outliers may arise from compound aggregation or assay interference (e.g., redox activity).
  • Counter-Screens : Validate specificity using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays).
  • Structural Analysis : Co-crystallization with target enzymes (e.g., carbonic anhydrase) identifies binding modes. SHELXE can assist in phase determination for crystallographic datasets .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield or purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions during exothermic steps (e.g., sulfonylation).
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling dynamic adjustment of reagent stoichiometry.
  • Crystallization Engineering : Use anti-solvent crystallization (e.g., adding hexane to DCM solution) to enhance crystal habit and purity. Particle size distribution is controlled via sonication .

Q. How can the compound’s metabolic stability be assessed in preclinical studies?

  • Methodological Answer :

  • Microsomal Incubations : Liver microsomes (human/rat) incubated with the compound (1–10 µM) quantify NADPH-dependent clearance. LC-MS/MS detects phase I metabolites (e.g., demethylated benzoate).
  • CYP Inhibition Screening : Fluorescence-based assays (e.g., Vivid® CYP450 kits) identify CYP3A4/2D6 interactions.
  • Reactive Metabolite Trapping : Glutathione (GSH) adducts are detected via neutral loss scanning (m/z 129) to assess bioactivation risks .

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